His-Lys-hydrobromide salt
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Overview
Description
His-Lys-hydrobromide salt is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Lys-hydrobromide salt typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the imidazole ring through cyclization reactions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to be effective in producing imidazole derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
His-Lys-hydrobromide salt can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
His-Lys-hydrobromide salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of His-Lys-hydrobromide salt involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in these interactions, often acting as a ligand that binds to metal ions or other active sites in proteins. This binding can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: A simpler compound that forms the core structure of the target compound.
Imidazolone: An oxidized form of imidazole with a carbonyl group.
Properties
IUPAC Name |
6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMPABBFCFUXFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908360 |
Source
|
Record name | N~2~-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]lysine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-61-1 |
Source
|
Record name | N~2~-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]lysine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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